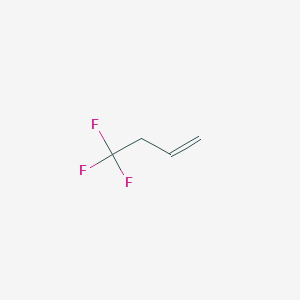

![molecular formula C14H12N2 B072424 2-Methyl-1-phenyl-1H-benzo[d]imidazole CAS No. 1484-39-5](/img/structure/B72424.png)

2-Methyl-1-phenyl-1H-benzo[d]imidazole

Übersicht

Beschreibung

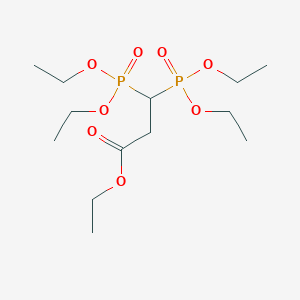

GI-555736: ist eine chemische Verbindung mit der Summenformel C14H12N2 und einem Molekulargewicht von 208,26 g/mol . Sie ist vor allem für ihre Rolle als VEGFR/PDGFR-Inhibitor bekannt, was sie in verschiedenen biologischen und medizinischen Forschungsanwendungen relevant macht .

Herstellungsmethoden

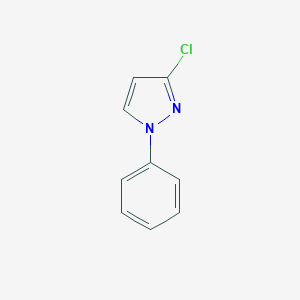

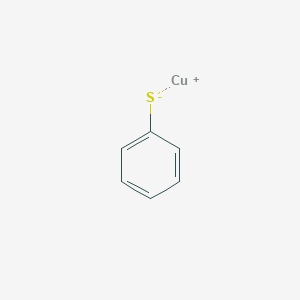

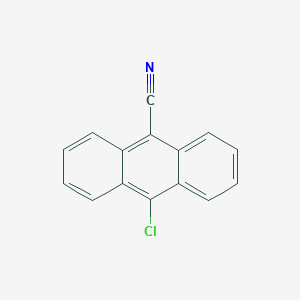

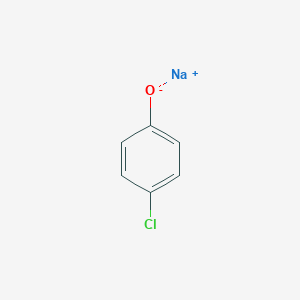

Synthesewege und Reaktionsbedingungen: Die Synthese von GI-555736 beinhaltet die Reaktion spezifischer organischer Zwischenprodukte unter kontrollierten Bedingungen. Der detaillierte Syntheseweg umfasst typischerweise die Bildung eines Schiff-Base-Liganden, der aus 3-Amino-1,2,4-Triazol gewonnen wird, und seine anschließende Reaktion mit 2-Hydroxy-1-Naphthaldehyd . Die Reaktionsbedingungen beinhalten häufig Mikrowellenbestrahlung, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen .

Industrielle Produktionsmethoden: Die industrielle Produktion von GI-555736 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Pulverform bei -20°C für langfristige Stabilität gelagert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GI-555736 involves the reaction of specific organic intermediates under controlled conditions. The detailed synthetic route typically includes the formation of a Schiff base ligand derived from 3-amino-1,2,4-triazole and its subsequent reaction with 2-hydroxy-1-naphthaldehyde . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of GI-555736 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in powder form at -20°C for long-term stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GI-555736 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine breite Palette an substituierten Verbindungen hervorbringen können .

Wissenschaftliche Forschungsanwendungen

GI-555736 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und in katalytischen Studien verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Veränderung der Lebensdauer eukaryotischer Organismen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von GI-555736 beinhaltet die Hemmung von VEGFR/PDGFR -Signalwegen. Durch Bindung an diese Rezeptoren stört die Verbindung die Signalwege, die das Zellwachstum, das Überleben und die Angiogenese regulieren. Diese Hemmung kann zu einer reduzierten Tumorgröße und Metastasierung in Krebsmodellen führen .

Wissenschaftliche Forschungsanwendungen

GI-555736 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its role in altering the lifespan of eukaryotic organisms.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of GI-555736 involves its inhibition of VEGFR/PDGFR pathways. By binding to these receptors, the compound interferes with the signaling pathways that regulate cell growth, survival, and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sunitinib: Ein weiterer VEGFR/PDGFR-Inhibitor, der in der Krebsbehandlung eingesetzt wird.

Sorafenib: Ein Multi-Kinase-Inhibitor, der unter anderem VEGFR und PDGFR angreift.

Pazopanib: Ein Tyrosinkinase-Inhibitor, der VEGFR und PDGFR angreift.

Einzigartigkeit: GI-555736 ist einzigartig in seiner spezifischen molekularen Struktur und seiner hohen Wirksamkeit als VEGFR/PDGFR-Inhibitor. Seine Fähigkeit, die Lebensdauer eukaryotischer Organismen zu verändern, unterscheidet sie von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

2-methyl-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKPDVRJFZOSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348645 | |

| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-39-5 | |

| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)